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Compound of Interest

Compound Name: ATM Inhibitor-10

Cat. No.: B605733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of ATM Inhibitor-10, a potent and selective inhibitor of the Ataxia Telangiectasia
Mutated (ATM) kinase. This document details the scientific journey from a high-throughput
screening hit to a highly optimized lead compound, presenting key data, experimental
methodologies, and relevant biological pathways.

Introduction to ATM and its Inhibition

Ataxia Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal
role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks
(DSBs).[1] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to
cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3][4][5][6]
In many cancer cells, the DDR pathway is dysregulated, making them more reliant on specific
repair mechanisms for survival. Consequently, inhibiting ATM can sensitize cancer cells to
DNA-damaging agents like chemotherapy and radiotherapy.[7][8]

ATM inhibitors are a class of targeted therapies designed to block the kinase activity of the ATM
protein.[7][8] By doing so, they prevent cancer cells from repairing DNA damage, ultimately
leading to cell death.[7] This targeted approach offers the potential for greater efficacy and
reduced side effects compared to traditional chemotherapy.
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Discovery of ATM Inhibitor-10

ATM Inhibitor-10, also known as compound 74, was discovered through a systematic drug
discovery program starting from a modestly potent high-throughput screening (HTS) hit.[7][9]
The initial hit belonged to the 3-quinoline carboxamide chemical class.[3][9] Through extensive
structure-activity relationship (SAR) studies, researchers at AstraZeneca optimized the initial
compound to enhance its potency, selectivity, and oral bioavailability.[3][9]

The optimization process led to the identification of 7-fluoro-6-[6-(methoxymethyl)pyridin-3-
yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]Jamino}quinoline-3-carboxamide (compound 74)
as a highly potent and selective ATM inhibitor with favorable pharmacokinetic properties
suitable for oral administration.[9]

Quantitative Biological Data

The biological activity of ATM Inhibitor-10 and related compounds was assessed through
various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of ATM Inhibitor-10 and Related Compounds[9]

Cellular ATM Inhibition

Compound ATM Kinase IC50 (nM) IC50 (nM)
ATM Inhibitor-10 (74) 0.6 2.8
Compound 72 0.5 2.1

HTS Hit (4) 490 >10000

Table 2: Kinase Selectivity Profile of ATM Inhibitor-10[9]
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Kinase IC50 (nM) Selectivity (fold vs. ATM)
ATM 0.6 1

DNA-PK >10000 >16667

mTOR >10000 >16667

PI3Ka >10000 >16667

PISKB >10000 >16667

PI3Ky 3800 6333

PI3Kd 730 1217

Synthesis of ATM Inhibitor-10

The synthesis of ATM Inhibitor-10 involves a multi-step process centered around the
construction of the core 3-quinoline carboxamide scaffold, followed by the strategic introduction
of the side chains that confer its high potency and selectivity. The general synthetic approach is

outlined below.

Experimental Workflow: Synthesis of ATM Inhibitor-10
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Core Scaffold Synthesis

Starting Material:
Substituted Aniline

Cyclization Reaction
Formation of
4-chloro-quinoline-3-carboxylate

tep 1

Side Chain Introduction

Suzuki Coupling with
6-(methoxymethyl)pyridin-3-ylboronic acid

Amine Substitution at C4 with
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine

tep 3

Amide Formation

tep 4

Final Broduct

ATM Inhibitor-10

(Compound 74)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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